3-Hydroxy-11-methylheptadecanoic acid

Description

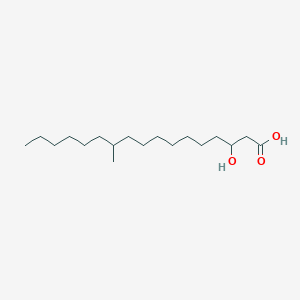

3-Hydroxy-11-methylheptadecanoic acid is a branched-chain hydroxy fatty acid with a 17-carbon backbone (C17), featuring a hydroxyl (-OH) group at position 3 and a methyl (-CH3) group at position 11. Hydroxy fatty acids are known for roles in biological membranes, signaling, and antimicrobial activity .

Properties

CAS No. |

63543-13-5 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

3-hydroxy-11-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-3-4-5-9-12-16(2)13-10-7-6-8-11-14-17(19)15-18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |

InChI Key |

IRYIVAUBRLSDHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Chain Elongation

A plausible route involves Grignard reagent additions to introduce the 11-methyl branch. For example:

- Starting Material : A 10-carbon α,β-unsaturated ester (e.g., methyl 9-decenoate) could undergo conjugate addition with a Grignard reagent (e.g., methylmagnesium bromide) to form a branched intermediate.

- Hydroxylation : Subsequent epoxidation followed by acid-catalyzed ring-opening or diastereoselective reduction (e.g., using NaBH₄/AlCl₃) could install the 3-hydroxy group.

- Chain Extension : Further elongation via alkylation or oxidation to reach the 17-carbon backbone.

Key Challenges : Regioselectivity in hydroxylation and controlling stereochemistry at the 3-position.

Enzymatic Pathways for Hydroxylation

Enzymatic methods offer precision in stereochemistry:

- β-Ketoacyl-CoA Reductase : Engineered microbial pathways (e.g., E. coli) could condense acyl-CoA derivatives to form β-keto intermediates, followed by stereospecific reduction.

- CYP450 Monooxygenases : Directed evolution of cytochrome P450 enzymes to hydroxylate the 3-position of a 11-methylheptadecanoic acid precursor.

Advantages : High enantiomeric excess (ee) and reduced reliance on toxic reagents.

Limitations : Scalability and substrate specificity remain hurdles.

Hunsdiecker Reaction for Methyl Branching

The Hunsdiecker reaction (e.g., bromination of carboxylic acids) could facilitate methyl group installation:

- Bromination : Convert 3-hydroxyheptadecanoic acid to its bromide derivative.

- Alkylation : React with a methylating agent (e.g., methyl magnesium bromide) to introduce the 11-methyl branch.

Example Reaction Sequence :

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Br₂, P | 3-Hydroxyheptadecanoyl bromide |

| 2 | CH₃MgBr, THF | 11-Methyl-3-hydroxyheptadecanoic acid |

Cycloaddition and Cross-Coupling

Diels-Alder reactions or Suzuki-Miyaura couplings may enable complex branching:

- Diene Synthesis : Prepare a diene from a 11-methylheptadecanoic acid derivative.

- Cycloaddition : React with a dienophile (e.g., maleic anhydride) to form a bicyclic intermediate, followed by ring-opening to install the hydroxy group.

Limitations : Low yields and competing side reactions.

Biocatalytic and Fermentation-Based Methods

Endophytic Yeast Engineering

Endophytic fungi like Aureobasidium pullulans produce hydroxydecanoic acids. Engineering such organisms to elongate chains and methylate the 11-position could yield the target compound.

Key Steps :

- Gene Editing : Introduce genes for methyltransferases and fatty acid elongases .

- Fermentation : Optimize growth conditions to enhance substrate conversion.

Advantages : Renewable feedstocks and reduced environmental impact.

Challenges : Metabolic pathway engineering complexity.

Bacterial Pathways for Branched Acids

Microbial production of branched fatty acids (e.g., 3-hydroxy-2-methylbutyrate) via engineered E. coli strains suggests scalability.

Proposed Pathway :

- Acetyl-CoA Condensation : Use thiolase enzymes to form β-keto intermediates.

- Reductive Hydroxylation : Enzymatic reduction to install the 3-hydroxy group.

- Methyl Group Addition : Incorporate methyl via methyltransferases.

Yield Projections : ~20–30% (based on analogous systems).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Estimate (%) |

|---|---|---|---|

| Grignard Reagent | High regioselectivity | Toxic reagents, low scalability | 40–60 |

| Enzymatic Pathways | High enantioselectivity | High cost, substrate limitations | 20–30 |

| Hunsdiecker Reaction | Straightforward synthesis | Hazardous bromination | 50–70 |

| Biocatalysis | Sustainable, renewable | Long development time | 15–25 |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-11-methylheptadecanoic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a catalyst.

Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

Scientific Research Applications

3-Hydroxy-11-methylheptadecanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-11-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate various biological processes, including inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but it is believed to influence lipid metabolism and cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Similar Chain Length (C17–C19)

Key Insights :

- The methyl branch in this compound may reduce crystallinity compared to linear analogs, improving solubility in hydrophobic environments.

Shorter Chains (C11–C14) with Hydroxyl Groups

Key Insights :

- Shorter chains (e.g., C11 in 3-hydroxyundecanoic acid) exhibit lower molecular weights and higher solubility in aqueous media compared to C17 analogs.

- The dual hydroxyl groups in 3,11-dihydroxytetradecanoic acid enhance hydrogen-bonding capacity, which may correlate with bioactivity in antimicrobial studies .

Sources :

Key Insights :

- Hydroxy fatty acids generally exhibit low acute toxicity, as seen in 3-hydroxyundecanoic acid (HMIS rating: low) .

- Stability varies: 16-Hydroxyhexadecanoic acid is stable as a powder, while 4-Hydroxy-3-methoxyphenylacetic acid degrades under heat .

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 3-Hydroxy-11-methylheptadecanoic acid for experimental design?

- Methodological Answer : Key properties include its molecular formula (C₁₉H₃₈O₃), molecular weight (314.5 g/mol), and melting point (93–95°C, based on structurally similar 3-hydroxyheptadecanoic acid) . These parameters are essential for solubility studies, reaction optimization, and storage conditions. For example, the low volatility noted in safety data sheets suggests stability at room temperature but recommends storage below -20°C for long-term preservation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While the compound is not classified as hazardous, standard precautions include avoiding inhalation of dust/aerosols, using chemical fume hoods, and wearing nitrile gloves and lab coats. Although skin irritation is unlikely, immediate rinsing with water is advised upon contact . Mechanical collection is recommended for spills to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

- Methodological Answer : Synthesis optimization may involve β-hydroxy acid pathways, leveraging enzymatic or chemical esterification methods. For example, high-purity 3-hydroxy fatty acids are synthesized via controlled ester hydrolysis, followed by purification using silica gel chromatography (≥98% purity) . Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate stability .

Q. What analytical techniques are suitable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can verify methyl branching at C11 and hydroxyl positioning at C3 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 314.5 (C₁₉H₃₈O₃) .

- HPLC : Reverse-phase HPLC with UV detection (210 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Q. How can contradictory data on the bioactivity of this compound be resolved?

- Methodological Answer : Contradictions may arise from impurity variability or model specificity. Strategies include:

- Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify threshold effects.

- Comparative Assays : Use parallel in vitro models (e.g., bacterial vs. mammalian cells) to assess context-dependent activity .

- Metabolomic Profiling : Track downstream metabolites via LC-MS to clarify mechanistic pathways .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

- Methodological Answer :

- Bacterial Systems : Assess antimicrobial activity using E. coli or Bacillus subtilis due to fatty acids’ roles in membrane disruption .

- Mammalian Cell Lines : Test cytotoxicity in cancer lines (e.g., HeLa) using MTT assays, with lipidomics to evaluate β-oxidation effects .

- Enzymatic Assays : Screen for inhibition of fatty acid synthase (FASN) or acyl-CoA synthetases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.